molecular formula C9H7N3O B189723 Quinoxaline-2-carboxamide CAS No. 5182-90-1

Quinoxaline-2-carboxamide

Número de catálogo B189723
Número CAS: 5182-90-1
Peso molecular: 173.17 g/mol
Clave InChI: CGJMVNVWQHPASW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinoxaline-2-carboxamide belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Synthesis Analysis

Quinoxaline-2-carboxamide has been synthesized as part of research on pyrazine derived compounds . The synthesis involved the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . In another study, two new platinum (II) compounds containing quinoxaline-2-carboxamide as a carrier ligand were synthesized .


Molecular Structure Analysis

The molecular structure of Quinoxaline-2-carboxamide has been determined using different spectroscopic methods . In each case, a square planar Pt (II) is present .


Chemical Reactions Analysis

Quinoxaline-2-carboxamide has been used as a carrier ligand in two new platinum (II) compounds . The interaction of these new compounds with 1 or 2 equivalents of 9-ethylguanine has been studied using 1H NMR, 195Pt NMR, and ESI-MS spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of Quinoxaline-2-carboxamide have been characterized using different spectroscopic methods .

Aplicaciones Científicas De Investigación

Application

Quinoxaline-2-carboxamide has been used as a carrier ligand in two new platinum (II) compounds, specifically cis-[Pt(qnxca)(MeCN)Cl2] and [Pt(qnxca−H)(dmso)Cl]. These compounds have been synthesized and characterized using different spectroscopic methods .

Method

The compounds were synthesized and their structures were determined by X-Ray diffraction. The biological activity of both compounds was investigated in a panel of seven human tumor cells .

2. Antimycobacterial Activity

Application

N-substituted Quinoxaline-2-carboxamides have been synthesized and evaluated for their in vitro antimycobacterial activity .

Method

A series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides were prepared and their in vitro activity against Mycobacterium tuberculosis H37Ra was evaluated .

Results

The minimum inhibitory concentration (MIC) ranged between 3.91–500 µg/mL, with most compounds having moderate to good activities (MIC < 15.625 µg/mL). The majority of the active compounds belonged to the N-benzyl group .

3. Various Therapeutic Applications

Application

Quinoxaline derivatives, including Quinoxaline-2-carboxamide, have been used in various therapeutic applications such as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses .

Method

The method of application varies depending on the specific therapeutic use. For example, in the case of anticancer applications, the compounds may be administered as part of a chemotherapy regimen .

Results

The results or outcomes obtained also vary depending on the specific therapeutic use. For example, in the case of anticancer applications, the compounds may help to inhibit the growth of cancer cells .

4. Antibiotic

Application

Quinoxaline-2-carboxamide has been used in drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, which are currently used as antibiotics .

Method

The method of application varies depending on the specific therapeutic use. For example, in the case of antibiotic applications, the compounds may be administered as part of a treatment regimen .

Results

The results or outcomes obtained also vary depending on the specific therapeutic use. For example, in the case of antibiotic applications, the compounds may help to inhibit the growth of bacteria .

5. Antimicrobial Activity

Application

The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed the best inhibition activity with the MIC value of 0.12 µg/mL in S. pneumonia (bacterial strain) and 0.24 µg/mL in Aspergillus fumigatus (fungal strain) .

Method

The compound was prepared and its in vitro activity against S. pneumonia and Aspergillus fumigatus was evaluated .

Results

The compound showed potent antimicrobial activity with a minimum inhibitory concentration (MIC) of 0.12 µg/mL in S. pneumonia and 0.24 µg/mL in Aspergillus fumigatus .

6. Antitubercular Activity

Application

An ester of quinoxaline-2-carboxylic acid, which acts as a prodrug, has potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra .

Method

The compound was prepared and its in vitro activity against Mycobacterium tuberculosis H37Ra was evaluated .

Results

The compound showed potent antitubercular activity .

Safety And Hazards

Quinoxaline-2-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions of Quinoxaline-2-carboxamide research could involve further investigation into its biological activities and potential applications in drug discovery . This includes its use as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents .

Propiedades

IUPAC Name

quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMVNVWQHPASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199774
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-2-carboxamide

CAS RN

5182-90-1
Record name 2-Quinoxalinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline-2-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the lactone from method A (100 mg, 0.27 mmol) was added neat trifluoroacetic acid (1 mL). The resulting solution was stirred for 1 h and the trifluoroacetic acid removed in vacuo. The remaining residue was solvated in methylene chloride (10 mL) and triethylamine (0.15 mL, 1.07 mmol). Quinoxalyl chloride (58 mg, 0.3 mmol) was added as a solid and the mixture stirred for 18 h. The mixture was transferred to a separatory funnel and washed with citric acid (2×10 mL), NaHCO3 (10 mL) and brine (10 mL). The organic layer was dried (MgSO4) and the solvents filtered. The filtrate was concentrated in vacuo and the resulting residue was chromatographed on silica gel (10 g) eluting with 2:1 hexanes:ethyl acetate to provide 99 mg of the quinoxaline amide. This material was solvated in MeOH and ammonia gas was bubbled in for 5 min. The resulting solution was stirred for 16 h and the solvent removed in vacuo. The remaining residue was recrystallized (methylene chloride/methanol/Hexanes) to provide the title compound (90 mg, 72%). 1H NMR (400 MHz, CD3OD): d 9.38 (1H, s), 8.21 (1H, dd, J=4.4, 2.5 Hz), 8.14 (1H, dd, J=4.4, 2.5 Hz), 7.93 (2H, m), 7.26 (2H, d, J=6.9 Hz), 7.17 (2H, t, J=7.1 Hz), 7.09 (1H, t, J=7.3 Hz), 4.30 (1H, m), 3.75 (1H, m), 3.03-2.98 (2H, m), 2.47 (1H, m), 1.77 (1H, m), 1.56 (2H, m), 1.4 (2H, m), 1.07 (6H, s).
[Compound]
Name
lactone
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Quinoxaline-2-carboxamide
Reactant of Route 3
Quinoxaline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Quinoxaline-2-carboxamide
Reactant of Route 5
Quinoxaline-2-carboxamide
Reactant of Route 6
Quinoxaline-2-carboxamide

Citations

For This Compound
357
Citations
B Zarranz, A Jaso, I Aldana, A Monge - Bioorganic & medicinal chemistry, 2003 - Elsevier
… antituberculosis treatments, new series of quinoxaline-2-carboxamide 1,4-di-N-oxide … chemotherapeutic antituberculosis treatments, new series of quinoxaline-2-carboxamide 1,4-di-N-…
Number of citations: 162 www.sciencedirect.com
E Moreno, S Ancizu, S Pérez-Silanes, E Torres… - European journal of …, 2010 - Elsevier
As a continuation of our research and with the aim of obtaining new anti-tuberculosis agents which can improve the current chemotherapeutic anti-tuberculosis treatments, forty-three …
Number of citations: 93 www.sciencedirect.com
P Marqués-Gallego, MA Gamiz-Gonzalez… - Dalton …, 2010 - pubs.rsc.org
The search for platinum compounds structurally different from cisplatin has led to two new platinum(II) compounds containing quinoxaline-2-carboxamide as a carrier ligand, ie cis-[Pt(…
Number of citations: 18 pubs.rsc.org
E Moreno, S Pérez-Silanes, S Gouravaram… - Electrochimica …, 2011 - Elsevier
To gain insight into the mechanism of action, the redox properties of 37 quinoxaline-2-carboxamide 1,4-di-N-oxides with varying degrees of anti-tuberculosis activity were studied in …
Number of citations: 49 www.sciencedirect.com
AA Radwan, WM Abdel-Mageed - Molecules, 2014 - mdpi.com
… were performed on some previously reported novel quinoxaline-2-carboxamide 1,4-di-N-oxide … us to confirm the preferential binding mode of these quinoxaline-2-carboxamide 1,4-di-N-…
Number of citations: 20 www.mdpi.com
K Shashikala, E Laxminarayana… - Asian Journal of …, 2017 - researchgate.net
… The synthesis of new platinum compounds using quinoxaline-2-carboxamide as a ligand would reveal the significance of quinoxaline derivatives [8]. They show cytotoxic activity, …
Number of citations: 3 www.researchgate.net
JRB Gomes, EA Sousa, P Gomes, N Vale… - The Journal of …, 2007 - ACS Publications
… The standard molar enthalpies of sublimation of the three of 3-methyl-quinoxaline-2-carboxamide-1,4-dioxide derivatives were derived by the Knudsen effusion method, using the …
Number of citations: 20 pubs.acs.org
R Mahesh, RV Perumal, PV Pandi - Biological and Pharmaceutical …, 2004 - jstage.jst.go.jp
A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-…
Number of citations: 26 www.jstage.jst.go.jp
NY Chen, K Lu, JM Yuan, XJ Li, ZY Gu, CX Pan… - Bioorganic …, 2021 - Elsevier
… Among the docked ligands N-(3-Aminopropyl)-3-(4-chlorophenyl)-amino-quinoxaline-2-carboxamide (6be) give the most notable binding mode with the PI3Kα. Its side chain can form …
Number of citations: 4 www.sciencedirect.com
S Bouz - 2019 - dspace.cuni.cz
… smegmatis ≥ 250 µg/mL) and high selectivity index (SI =16.1) was N-(4-methoxybenzyl)quinoxaline-2-carboxamide (JZAS-9). … N-(3-(trifluoromethyl)phenyl)quinoxaline-2-carboxamide …
Number of citations: 0 dspace.cuni.cz

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.